molecular formula C16H24ClIN2O3 B4233889 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride

2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride

Cat. No. B4233889
M. Wt: 454.73 g/mol
InChI Key: JMOLSSYTWPHAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist.

Mechanism of Action

The mechanism of action of 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride involves its selective binding to β2-adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of various physiological processes that are mediated by β2-adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride are primarily related to its selective inhibition of β2-adrenergic receptors. This results in the inhibition of processes such as bronchodilation, glycogenolysis, lipolysis, and vasodilation. It has also been shown to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride in lab experiments is its selective inhibition of β2-adrenergic receptors. This allows for the study of the specific role of these receptors in various physiological processes. However, one limitation of using this compound is its potential off-target effects on other adrenergic receptors.

Future Directions

There are several future directions for the use of 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride in scientific research. One potential application is in the study of the role of β2-adrenergic receptors in cancer progression and metastasis. It has also been suggested that this compound may have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Conclusion:
In conclusion, 2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research for its potential therapeutic applications. Its mechanism of action involves the selective inhibition of β2-adrenergic receptors, resulting in the inhibition of various physiological processes. While there are some limitations to its use, there are also several future directions for its application in scientific research.

Scientific Research Applications

2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride has been used in various scientific research studies. One of the main applications of this compound is in the study of β2-adrenergic receptors. It has been used as a selective antagonist of β2-adrenergic receptors to study their role in various physiological processes such as bronchodilation, glucose metabolism, and cardiovascular function.

properties

IUPAC Name

2-[4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O3.ClH/c1-21-14-8-11(9-19-12-5-3-2-4-6-12)7-13(17)16(14)22-10-15(18)20;/h7-8,12,19H,2-6,9-10H2,1H3,(H2,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLSSYTWPHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)I)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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